Methyl 2-chloro-3-oxopentanoate
Overview
Description
Methyl 2-chloro-3-oxopentanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid with a density of 1.224 g/cm³ and a boiling point of 77-79°C at 13 hPa . This compound is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-3-oxopentanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts . .
Preparation Methods
Methyl 2-chloro-3-oxopentanoate can be synthesized through the reaction of glutaric anhydride with thionyl chloride . The reaction typically involves the following steps:
Reaction of glutaric anhydride with thionyl chloride: This step produces 2-chloro-3-oxopentanoic acid chloride.
Esterification: The acid chloride is then esterified with methanol to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-3-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-chloro-3-oxopentanoate has several scientific research applications:
Comparison with Similar Compounds
Methyl 2-chloro-3-oxopentanoate can be compared with other similar compounds, such as:
Methyl 2-chloro-3-oxovalerate: Similar in structure but with different reactivity and applications.
Methyl 2-chloro-2-propionylacetate: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
methyl 2-chloro-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDHMCNAMQTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337847 | |
Record name | Methyl 2-chloro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114192-09-5 | |
Record name | Methyl 2-chloro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloro-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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